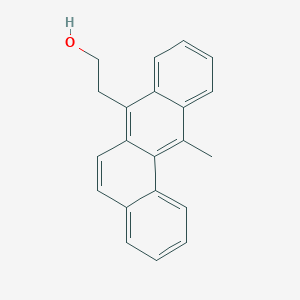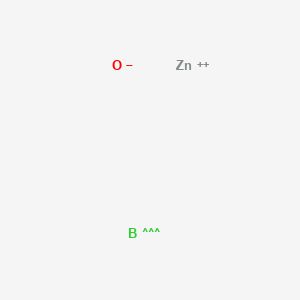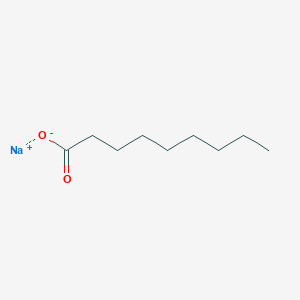
Sodium nonanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium nonanoate, also known as sodium pelargonate, is the sodium salt of nonanoic acid. It is a white to off-white solid with the chemical formula
C9H17NaO2
and a molecular weight of 180.22 g/mol . This compound is commonly used in various industrial and scientific applications due to its surfactant properties and its role as an intermediate in organic synthesis.準備方法
Synthetic Routes and Reaction Conditions: Sodium nonanoate can be synthesized through the neutralization of nonanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature:
C9H19COOH+NaOH→C9H17NaO2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by the same neutralization process but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The product is then dried and purified to remove any residual water and impurities .
化学反応の分析
Types of Reactions: Sodium nonanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce nonanoic acid and other oxidized derivatives.
Reduction: this compound can be reduced to form nonyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various alkyl halides and other electrophiles can be used under mild conditions.
Major Products:
Oxidation: Nonanoic acid and other carboxylic acids.
Reduction: Nonyl alcohol.
Substitution: Various substituted nonanoates depending on the electrophile used.
科学的研究の応用
Sodium nonanoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: this compound is employed in the study of lipid metabolism and as a model compound for fatty acid research.
Industry: this compound is used in the production of detergents, soaps, and other cleaning agents
作用機序
The mechanism by which sodium nonanoate exerts its effects is primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is crucial in its role as an emulsifying agent. At the molecular level, this compound interacts with lipid bilayers and proteins, affecting their structure and function .
類似化合物との比較
Sodium nonanoate can be compared with other sodium salts of fatty acids, such as:
Sodium octanoate (sodium caprylate): Similar in structure but with one less carbon atom, making it slightly less hydrophobic.
Sodium decanoate (sodium caprate): Similar in structure but with one more carbon atom, making it slightly more hydrophobic.
Sodium laurate: A longer-chain fatty acid salt with different surfactant properties.
Uniqueness: this compound’s unique balance of hydrophobic and hydrophilic properties makes it particularly effective as a surfactant and emulsifying agent in various applications .
特性
CAS番号 |
14047-60-0 |
|---|---|
分子式 |
C9H18NaO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
sodium;nonanoate |
InChI |
InChI=1S/C9H18O2.Na/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11); |
InChIキー |
QCEDORUJSTYXSJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)[O-].[Na+] |
異性体SMILES |
CCCCCCCCC(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCC(=O)O.[Na] |
Key on ui other cas no. |
67762-44-1 14047-60-0 |
物理的記述 |
OtherSolid |
ピクトグラム |
Corrosive; Irritant |
関連するCAS |
112-05-0 (Parent) |
同義語 |
nonanoic acid pelargonic acid pelargonic acid, aluminum salt pelargonic acid, cadmium salt pelargonic acid, calcium salt pelargonic acid, potassium salt pelargonic acid, sodium salt pelargonic acid, zinc salt potassium nonanoate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium nonanoate influence surfactant systems?
A: this compound, as an anionic surfactant, exhibits intriguing behavior in mixed surfactant systems. Research indicates that it can significantly swell lamellar and hexagonal liquid crystalline phases formed by dodecyltrimethylammonium chloride (DoTAC) []. This swelling effect is particularly pronounced in lamellar phases, extending to an equimolar ratio of the two surfactants []. Interestingly, the mesophase of this compound struggles to solubilize substantial amounts of the longer-chain DoTAC molecules [].
Q2: What is the impact of this compound on polymer interactions in solutions?
A: Studies have shown that this compound interacts differently with polymers compared to other surfactants like sodium octylsulfonate or lithium perfluorononanoate. While it can lower the aggregation number of surfactants in the presence of poly(vinylpyrrolidone) (PVP), there is no evidence of direct interaction between this compound and PVP []. This contrasts with the strong hydrophobic interaction observed between lithium perfluorononanoate and PVP, highlighting the influence of surfactant structure on polymer interactions [].
Q3: How effective is this compound as an antifeedant against the pine weevil (Hylobius abietis)?
A: Research suggests that this compound exhibits limited antifeedant activity against pine weevils. While nonanoic acid itself demonstrates potent antifeedant properties, its sodium salt form is significantly less effective [, ]. This difference in activity highlights the importance of structural features in influencing biological activity. For practical applications, less volatile derivatives like decanoic acid show greater promise for long-term protection of pine trees against weevil feeding [].
Q4: Can this compound be utilized to enhance surfactin production in microbial cultures?
A: Studies exploring the use of this compound for surfactin production have encountered challenges due to its cytotoxic effects. While other carbon backbone precursors like sodium citrate and sodium succinate successfully improve surfactin biosynthesis, the application of this compound and sodium decanoate at higher concentrations proved detrimental []. This emphasizes the importance of carefully considering the potential toxicity of additives in microbial fermentation processes.
Q5: Are there analytical techniques available to study the behavior of this compound in solution?
A: Various analytical techniques can be employed to investigate this compound in solution. Techniques like Small-Angle X-ray Scattering (SAXS) can provide insights into the structural characteristics of this compound micelles, such as bilayer thickness and average area per molecule []. Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable information on molecular interactions and dynamics within these systems [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



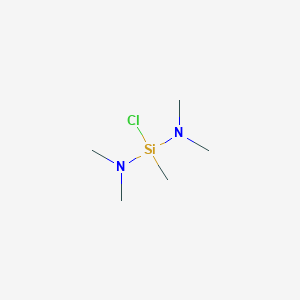
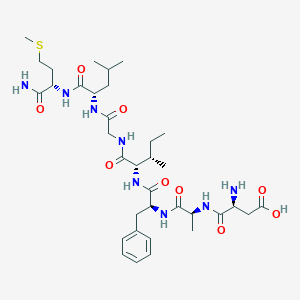
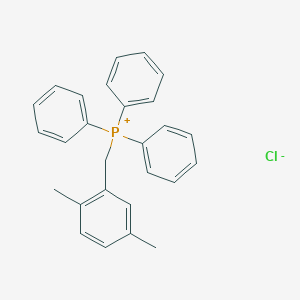
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)
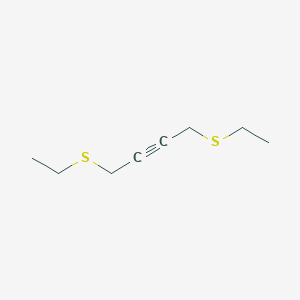
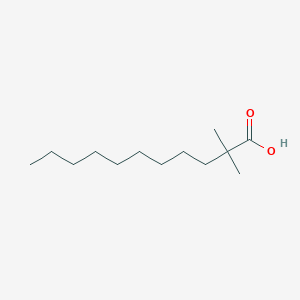
![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)
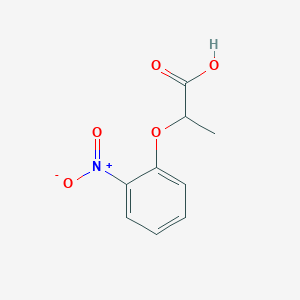

![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)
